molecular formula C16H15NOS B12532214 N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine CAS No. 797760-88-4

N-[2-(Propan-2-YL)-9H-thioxanthen-9-ylidene]hydroxylamine

Katalognummer: B12532214
CAS-Nummer: 797760-88-4
Molekulargewicht: 269.4 g/mol
InChI-Schlüssel: VLEYBRSDIDARAT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine is a chemical compound known for its unique structure and properties It belongs to the class of thioxanthenes, which are sulfur-containing analogs of xanthene

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine typically involves the reaction of thioxanthene derivatives with hydroxylamine. The process can be carried out under various conditions, often requiring the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction. The reaction is usually conducted at elevated temperatures to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and yield, often incorporating advanced techniques such as high-pressure reactors and automated control systems to maintain consistent reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to yield different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Conditions for substitution reactions vary, but they typically involve the use of strong acids or bases as catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce various reduced thioxanthene derivatives.

Wissenschaftliche Forschungsanwendungen

N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of various industrial chemicals and materials.

Wirkmechanismus

The mechanism of action of N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-isopropylhydroxylamine
  • N,N-Diisopropylethylamine

Uniqueness

N-[2-(Propan-2-yl)-9H-thioxanthen-9-ylidene]hydroxylamine is unique due to its thioxanthene core structure, which imparts distinct chemical and physical properties. This sets it apart from other similar compounds, making it valuable for specific applications where these properties are advantageous.

Eigenschaften

CAS-Nummer

797760-88-4

Molekularformel

C16H15NOS

Molekulargewicht

269.4 g/mol

IUPAC-Name

N-(2-propan-2-ylthioxanthen-9-ylidene)hydroxylamine

InChI

InChI=1S/C16H15NOS/c1-10(2)11-7-8-15-13(9-11)16(17-18)12-5-3-4-6-14(12)19-15/h3-10,18H,1-2H3

InChI-Schlüssel

VLEYBRSDIDARAT-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3C2=NO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.